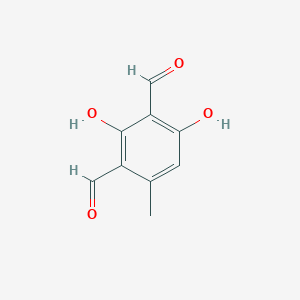
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- is a chemical compound that is commonly referred to as protocatechuic aldehyde. It is a natural product that is found in various plants and has been used in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, there has been an increasing interest in the scientific community to study the potential applications of protocatechuic aldehyde in various fields.
Mechanism Of Action
The mechanism of action of protocatechuic aldehyde is not fully understood, but studies have suggested that it may work by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to have a direct antioxidant effect by scavenging free radicals and reducing oxidative stress.
Biochemical And Physiological Effects
Protocatechuic aldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have a protective effect on the liver and reduce the risk of liver damage. In addition, it has been shown to have a hypoglycemic effect and may be useful in the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One of the advantages of using protocatechuic aldehyde in lab experiments is that it is a natural product and has low toxicity. It is also readily available and can be easily synthesized or extracted from natural sources. However, one of the limitations of using protocatechuic aldehyde in lab experiments is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for the study of protocatechuic aldehyde. One area of interest is its potential applications in the treatment of cancer. Studies have shown that it may have anti-cancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have suggested that it may have neuroprotective properties and may be useful in the development of new treatments for these diseases. Finally, there is also interest in studying the potential applications of protocatechuic aldehyde in the food industry, where it may be useful as a natural preservative or antioxidant.
In conclusion, protocatechuic aldehyde is a natural product that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, and may have potential applications in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential applications, protocatechuic aldehyde is a promising compound that may have important implications for human health and well-being.
Synthesis Methods
Protocatechuic aldehyde can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most commonly used method is the extraction from natural sources, where the compound is isolated from plants such as Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine.
Scientific Research Applications
Protocatechuic aldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also suggested that protocatechuic aldehyde may have potential applications in the treatment of cardiovascular diseases, liver diseases, and diabetes.
properties
CAS RN |
10209-57-1 |
|---|---|
Product Name |
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- |
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2,4-dihydroxy-6-methylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-5-2-8(12)7(4-11)9(13)6(5)3-10/h2-4,12-13H,1H3 |
InChI Key |
URPZJXUEQPBEPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
synonyms |
2,4-Dihydroxy-6-methyl-1,3-benzenedicarbaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



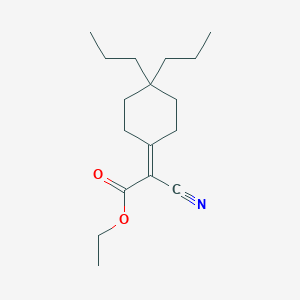


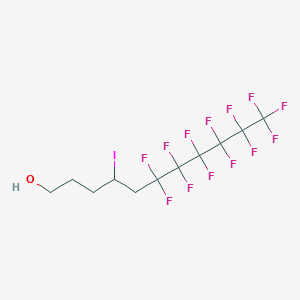
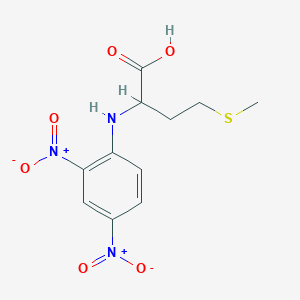
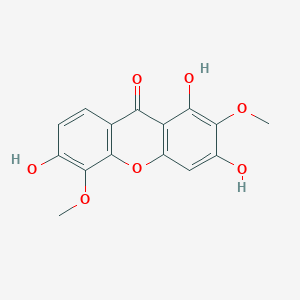




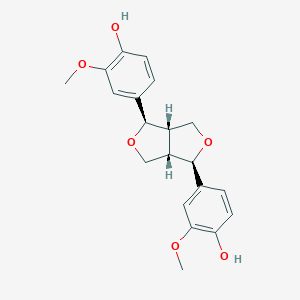
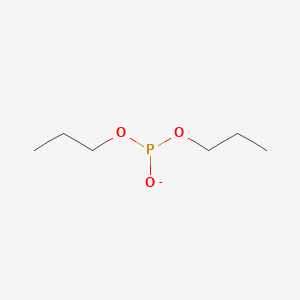
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
